molecular formula C8H17ClN2O4S2 B1521514 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1181457-74-8

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B1521514
CAS No.: 1181457-74-8
M. Wt: 304.8 g/mol
InChI Key: YWWOUMUORLEOHJ-UHFFFAOYSA-N
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Description

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiolane derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and exhibit similar biological activities.

    Sulfonyl compounds: Compounds like sulfonamides and sulfones have similar sulfonyl groups and are used in various medicinal applications.

    Thiolane derivatives: Compounds containing thiolane rings are studied for their redox properties and potential biological activities.

Uniqueness

3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-piperazin-1-ylsulfonylthiolane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2.ClH/c11-15(12)6-1-8(7-15)16(13,14)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWOUMUORLEOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-74-8
Record name Piperazine, 1-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181457-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride
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3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride

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